molecular formula C13H15FN2O4 B1321497 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 252336-82-6

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1321497
CAS No.: 252336-82-6
M. Wt: 282.27 g/mol
InChI Key: XAJNIEIAXJLLRC-UHFFFAOYSA-N
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Description

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H15FN2O4 and its molecular weight is 282.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Studies in Drug Development

A structural study of a related compound, benzothiazinone BTZ043, which is a promising antitubercular drug, has been conducted. This study highlights the importance of understanding molecular structures in drug development (Richter et al., 2022).

Potential in Tumor Imaging

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors and significant potential as a tumor imaging agent in small animal positron emission tomography (PET) imaging (Xie et al., 2015).

Synthesis for Biologically Active Compounds

A new synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for producing biologically active compounds, was developed (Ogurtsov & Rakitin, 2020).

Applications in Molecular Chemistry

The study of phosphorus-nitrogen compounds involved reactions with 1,4-dioxa-8-azaspiro[4.5]decane, contributing to the understanding of molecular structures and reactions in this area of chemistry (Kılıç et al., 2009).

Role in Water Purification

1,4-dioxa-8-azaspiro[4.5]decane was utilized in the synthesis of a compound for water purification, particularly for removing carcinogenic azo dyes and aromatic amines from water (Akceylan et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I accessed . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Properties

IUPAC Name

8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-11-9-10(16(17)18)1-2-12(11)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNIEIAXJLLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Difluoronitrobenzene (15.53 g, 0.098 M) was dissolved in acetonitrile (150 ml), and treated with N,N-diisopropylethylamine (31.5 g, 0.244 M) and 1,4-dioxa-8-aza-spiro[4,5]decane (15.36 g, 0.107 M). The mixture was stirred and heated to reflux for 18 hours. After cooling, product precipitated as a yellow solid, and was filtered off (16.1 g); further product could be obtained by concentrating the residues (8.43 g).
Quantity
15.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two

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